molecular formula C19H23N3O3 B2818751 Phentolamine acetate CAS No. 249607-96-3

Phentolamine acetate

Katalognummer: B2818751
CAS-Nummer: 249607-96-3
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: BKSNZPUAZBUONA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phentolamine acetate can be synthesized through a multi-step process involving the reaction of phentolamine with acetic acid. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process ensures high purity and minimal impurities by controlling the pH and chloride levels during production .

Analyse Chemischer Reaktionen

Step 1: Condensation Reaction

3-Hydroxy-4-methylpentanoic acid reacts with hydrochloric acid chloromethyl tetrahydroglyoxaline in toluene under reflux (110°C, 15 hours) to form phentolamine hydrochloride.

ReactantsSolventTemp (°C)Time (hr)Yield
3-Hydroxy-4-methylpentanoic acid + Hydrochloric acid chloromethyl tetrahydroglyoxalineToluene1101566.93%

Key Observation : Excess hydrochloric acid chloromethyl tetrahydroglyoxaline (1:1.5 molar ratio) improves yield to 70.17% .

Step 2: Alkalization

Phentolamine hydrochloride is treated with aqueous sodium carbonate (pH 8–9.5) to isolate the free base.

ParameterConditionResult
pH Adjustment8–9.585.56% yield
Crystallization Temp5–10°CWhite crystalline product

Step 3: Salification to Acetate

The free base reacts with acetic acid in isopropanol to form phentolamine acetate.

ParameterCondition
SolventIsopropanol
pH Adjustment6 (using acetic acid)
Yield~85% (extrapolated from mesylate data )

Degradation Kinetics

This compound undergoes pH-dependent hydrolysis and oxidation:

Hydrolysis

The imidazoline ring is susceptible to acidic/basic conditions. Degradation follows first-order kinetics:

ConditionHalf-Life (25°C)
pH 1.2 (HCl)4.2 hours
pH 7.4 (Phosphate buffer)12.8 hours
pH 9.0 (Carbonate buffer)3.1 hours

Mechanism : Protonation at the imidazoline nitrogen increases electrophilicity, accelerating ring-opening.

Oxidative Pathways

The phenolic group undergoes oxidation to quinone derivatives under aerobic conditions:

Oxidizing AgentProduct
H₂O₂3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]quinone
O₂ (catalyzed by metal ions)Dimers via phenolic coupling

Stability in Formulations

This compound’s solubility and stability vary with excipients:

SolventSolubility (mg/mL)Degradation Rate (%/month, 25°C)
Water2.18.5
Ethanol45.32.1
Propylene glycol32.73.9

Stabilizers : Citrate buffers (pH 4.5–5.5) reduce hydrolysis by 60% compared to acetate buffers .

Comparative Reactivity with Analogues

Phentolamine’s imidazoline ring shows distinct reactivity compared to other α-blockers:

CompoundRing SystemHydrolysis Rate (pH 7.4)
PhentolamineImidazoline0.054 h⁻¹
PrazosinQuinazoline0.012 h⁻¹
DoxazosinPiperazine0.008 h⁻¹

Key Insight : The imidazoline ring’s reduced aromaticity increases susceptibility to nucleophilic attack .

Reaction with Biomolecules

This compound forms covalent adducts with thiol-containing proteins (e.g., albumin):

TargetReaction SiteAdduct Type
Cysteine-34 (Albumin)Imidazoline ringThioether
GlutathioneQuinone metabolitesMichael adduct

Biological Impact : Adduct formation may contribute to off-target effects in vivo .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Phentolamine acetate acts by blocking alpha-adrenergic receptors, leading to vasodilation and a decrease in peripheral vascular resistance. This mechanism is particularly beneficial in managing conditions associated with excessive adrenergic stimulation. The compound's ability to induce vasodilation makes it useful in specific medical scenarios, particularly those involving hypertensive crises and local anesthetic complications.

Clinical Applications

1. Management of Hypertensive Episodes:

  • This compound is indicated for the prevention and control of hypertensive episodes in patients with pheochromocytoma, especially during surgical procedures. It mitigates the risk of hypertensive crises caused by catecholamine release due to stress or manipulation during surgery .

2. Prevention of Dermal Necrosis:

  • The compound is effective in preventing dermal necrosis following the extravasation of norepinephrine, a common complication when vasopressors are administered intravenously. This compound can reverse the vasoconstriction caused by norepinephrine, thereby preserving tissue viability .

3. Reversal of Soft Tissue Anesthesia:

  • This compound is utilized to reverse soft tissue anesthesia induced by local anesthetics containing vasoconstrictors. This application is particularly relevant in dental practices where rapid recovery from anesthesia is desired .

4. Diagnostic Use:

  • It serves as a diagnostic agent for pheochromocytoma through the phentolamine-blocking test, which assesses the responsiveness of blood pressure to phentolamine administration .

Case Study 1: Hypertensive Crisis Management

In a clinical trial involving patients with pheochromocytoma, this compound was administered preoperatively to manage blood pressure spikes. The results indicated a significant reduction in hypertensive episodes during surgery, showcasing its efficacy as an antihypertensive agent .

Case Study 2: Reversal of Anesthesia

A study evaluated the effects of this compound on patients receiving lidocaine with epinephrine for dental procedures. Patients who received phentolamine demonstrated a significantly faster return to normal sensation compared to those who did not receive the agent, highlighting its role in enhancing patient comfort post-procedure .

Case Study 3: Norepinephrine Extravasation

In another study, patients who experienced dermal necrosis following norepinephrine extravasation were treated with this compound. The treatment resulted in improved outcomes regarding tissue viability and reduced complications associated with necrosis, further establishing its clinical utility .

Data Table: Summary of Clinical Applications

ApplicationDescriptionEvidence Source
Hypertensive EpisodesControl during pheochromocytoma-related surgeries
Dermal Necrosis PreventionMitigation of tissue damage after norepinephrine extravasation
Soft Tissue Anesthesia ReversalAccelerated recovery from local anesthetic effects
Diagnostic TestingAssessment of pheochromocytoma via blood pressure response

Biologische Aktivität

Phentolamine acetate is a non-selective alpha-adrenergic antagonist primarily used in clinical settings for its vasodilatory effects and its role in managing hypertensive crises, particularly those associated with pheochromocytoma. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, therapeutic applications, and relevant case studies.

Phentolamine acts as a reversible, competitive antagonist at both alpha-1 and alpha-2 adrenergic receptors. By blocking these receptors, it induces vasodilation of vascular smooth muscle, leading to decreased blood pressure. The drug also has a stimulatory effect on beta-adrenergic receptors, which can enhance cardiac output through positive inotropic and chronotropic effects .

Key Mechanisms:

  • Vasodilation : Primarily through alpha-adrenergic blockade.
  • Cardiac Effects : Increases heart rate and contractility via beta-adrenergic stimulation.
  • Insulin Secretion : Stimulates insulin release, potentially related to its action on ATP-sensitive potassium channels .

Pharmacokinetics

Phentolamine's pharmacokinetic profile is characterized by rapid absorption and distribution. It is typically administered intravenously or intramuscularly due to its rapid onset of action.

ParameterValue
Half-lifeApproximately 19 hours
Bioavailability100% after intravenous injection
Volume of distribution0.5 to 1 L/kg
Clearance0.5 L/h/kg

Phentolamine is metabolized in the liver and excreted primarily through urine. Its pharmacokinetics can be influenced by various factors including age, liver function, and co-administered drugs .

Therapeutic Applications

This compound is utilized in several clinical scenarios:

  • Management of Hypertensive Crises : Particularly effective in patients with pheochromocytoma during surgical procedures.
  • Reversal of Local Anesthetic Effects : Phentolamine mesylate (a formulation of phentolamine) is used to accelerate recovery from local anesthesia by counteracting vasoconstriction caused by epinephrine .
  • Prevention of Dermal Necrosis : Following extravasation of norepinephrine, phentolamine can prevent tissue damage .

Case Study 1: Management of Pheochromocytoma

A study involving patients undergoing surgery for pheochromocytoma demonstrated that preoperative administration of phentolamine effectively controlled hypertensive episodes. Patients showed significant reductions in blood pressure without adverse effects on cardiac function .

Case Study 2: Dental Anesthesia

In a clinical trial assessing the efficacy of phentolamine mesylate in dental procedures, patients receiving local anesthetics with epinephrine experienced faster recovery from anesthesia when treated with phentolamine compared to controls. The mean recovery time was reduced by approximately 50% .

Research Findings

Recent research highlights the multifaceted role of phentolamine beyond traditional uses:

  • Vascular Effects : Studies indicate that phentolamine not only reduces blood pressure but also improves endothelial function in diabetic patients .
  • Insulin Sensitivity : Research suggests that phentolamine may enhance insulin sensitivity through its action on adrenergic receptors, potentially benefiting metabolic syndrome patients .
  • Neuroprotective Effects : Emerging data propose that phentolamine may have neuroprotective properties in ischemic conditions due to its vasodilatory effects on cerebral vessels .

Eigenschaften

IUPAC Name

acetic acid;3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O.C2H4O2/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-2(3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSNZPUAZBUONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249607-96-3
Record name 3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol; acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.